molecular formula C11H14N2 B2589743 (1,2-Dimethylindol-5-yl)methanamine CAS No. 101004-43-7

(1,2-Dimethylindol-5-yl)methanamine

Cat. No. B2589743
CAS RN: 101004-43-7
M. Wt: 174.247
InChI Key: RBJKUVYKEPJFDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1,2-Dimethylindol-5-yl)methanamine” consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(1,2-Dimethylindol-5-yl)methanamine: serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential as a precursor for developing drugs targeting specific receptors or enzymes. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. For instance, the compound’s indole moiety can be functionalized to interact with serotonin receptors, making it relevant for antidepressant or antipsychotic drug discovery .

Catalysis and Asymmetric Synthesis

The enantioselective synthesis of 2-indolyl methanamine derivatives using chiral BINOL-derived disulfonimides (DSIs) demonstrates the compound’s utility in asymmetric catalysis. This reaction allows access to chiral building blocks for drug synthesis, agrochemicals, and natural product analogs. The method provides good yields and excellent enantioselectivities, making it a valuable tool for synthetic chemists .

Materials Science and Surface Modification

Researchers have explored the modification of surfaces with indole-based compounds to enhance properties such as wettability, adhesion, and biocompatibility. (1,2-Dimethylindol-5-yl)methanamine can be functionalized and immobilized on various substrates, enabling tailored surface properties for applications in sensors, coatings, and biomaterials.

Future Directions

Indole derivatives, such as “(1,2-Dimethylindol-5-yl)methanamine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

(1,2-dimethylindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKUVYKEPJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethylindol-5-yl)methanamine

CAS RN

101004-43-7
Record name (1,2-dimethyl-1H-indol-5-yl)methanamine
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